molecular formula C11H17N3 B3217735 N-(2-Pyridylmethyl)piperidin-4-amine CAS No. 1184521-60-5

N-(2-Pyridylmethyl)piperidin-4-amine

Cat. No. B3217735
CAS RN: 1184521-60-5
M. Wt: 191.27
InChI Key: LKNNIVDYQDCXRC-UHFFFAOYSA-N
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Description

“N-(2-Pyridylmethyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1184521-60-5 . It has a molecular weight of 191.28 . The IUPAC name for this compound is N-(2-pyridinylmethyl)-4-piperidinamine .


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” is a significant area of research in modern organic chemistry . Various methods have been developed for the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-3,6,10,12,14H,4-5,7-9H2 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

P4MP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties. P4MP has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential anticancer properties.

Mechanism of Action

The mechanism of action of P4MP is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4MP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters. P4MP has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
P4MP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain. P4MP has also been found to reduce the levels of reactive oxygen species and inflammatory cytokines. Additionally, P4MP has been shown to improve cognitive function and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

P4MP has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved using recrystallization techniques. P4MP has also been found to be stable under various conditions. However, P4MP has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited.

Future Directions

There are several future directions for research on P4MP. One potential direction is to investigate its potential therapeutic applications in other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of P4MP in humans. Additionally, the development of new synthetic methods for P4MP could lead to improved yields and reduced costs.
Conclusion
In conclusion, N-(2-Pyridylmethyl)piperidin-4-amine is a chemical compound that has potential therapeutic applications. Its synthesis method is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. P4MP has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on P4MP, and further studies could lead to the development of new therapies for various diseases.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has been associated with hazard statements H302, H315, H319, H335, indicating that it can cause skin burns, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-3,6,10,12,14H,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNNIVDYQDCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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